3-Chloro-5-(hydroxymethyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-chloro-5-(hydroxymethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3S/c8-6-1-5(4-10)2-7(3-6)13(9,11)12/h1-3,10H,4H2,(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHCMCITWIZIGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)N)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
The predominant synthetic strategy for 3-Chloro-5-(hydroxymethyl)benzene-1-sulfonamide involves the chlorination of 5-(hydroxymethyl)benzene-1-sulfonamide or its precursors. This approach is favored due to the availability of the sulfonamide intermediate and the need for regioselective chlorination at the 3-position of the aromatic ring.
- Sulfonamide formation: Starting from a suitable benzene derivative, sulfonation is performed using chlorosulfonic acid or sulfonyl chlorides to introduce the sulfonamide group at position 1.
- Hydroxymethyl introduction: The hydroxymethyl group can be introduced via hydroxymethylation reactions or through functional group transformations on a methyl or formyl precursor.
- Selective chlorination: Chlorination at the 3-position is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under inert solvent conditions to avoid over-chlorination or side reactions.
Detailed Reaction Conditions and Reagents
| Step | Reagents / Conditions | Solvent | Temperature Range | Notes |
|---|---|---|---|---|
| Sulfonamide formation | Chlorosulfonic acid or sulfonyl chloride | Dichloromethane (DCM) | 0–5 °C | Low temperature to prevent over-sulfonation |
| Hydroxymethyl introduction | Hydroxymethylation reagents or aldehyde reduction | Methanol or ethanol | Room temperature to reflux | May involve reduction of aldehyde to hydroxymethyl |
| Selective chlorination | Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) | DCM or chlorobenzene | 20–40 °C | Inert atmosphere; stoichiometric or slight excess of chlorinating agent |
| Purification | Recrystallization or silica gel chromatography | Ethyl acetate/hexane | Ambient | Achieves >95% purity |
The chlorination step is critical and typically performed under inert atmosphere (nitrogen or argon) to prevent side reactions. The use of phosphorus pentachloride is often preferred in industrial settings due to its efficiency in converting sulfonic acids to sulfonyl chlorides, which can then be converted to sulfonamides.
Industrial Scale Production Considerations
Industrial synthesis optimizes yield and purity through:
- Large-scale chlorination: Controlled addition of chlorinating agents with continuous monitoring of temperature and reaction progress.
- Catalysis: Use of catalytic amounts of N,N-dimethylformamide (DMF) to enhance chlorination efficiency.
- Solvent selection: Preference for solvents like methylene chloride or chlorobenzene for their inertness and ease of removal.
- Purification: Multi-step purification including recrystallization and distillation to remove impurities and unreacted starting materials.
Mechanistic Insights and Reaction Analysis
- Chlorination mechanism: Electrophilic aromatic substitution where the chlorine electrophile selectively attacks the 3-position due to directing effects of the sulfonamide and hydroxymethyl substituents.
- Sulfonamide formation: Nucleophilic substitution of sulfonyl chloride intermediates with ammonia or amines to form the sulfonamide bond.
- Hydroxymethyl group stability: The hydroxymethyl substituent is sensitive to harsh acidic or basic conditions; thus, protective groups (e.g., acetyl or tert-butyldimethylsilyl) may be employed during chlorination to prevent side reactions.
Optimization Strategies and Side Reaction Mitigation
Data Table: Typical Reaction Parameters for Preparation
| Parameter | Typical Range / Value | Comments |
|---|---|---|
| Chlorinating agent equivalents | 1.0–1.2 equiv | Slight excess to drive reaction to completion |
| Reaction temperature | 0–40 °C | Lower temperatures favor selectivity |
| Reaction time | 2–6 hours | Monitored by TLC or HPLC |
| Solvent | DCM, chlorobenzene, or toluene | Choice depends on scale and safety |
| Purification yield | 80–95% | Depends on reaction scale and conditions |
Summary of Research Findings
- The chlorination of 5-(hydroxymethyl)benzene-1-sulfonamide is the most direct and efficient route to this compound.
- Use of phosphorus pentachloride in inert solvents enhances chlorination efficiency and product purity.
- Protecting the hydroxymethyl group during chlorination prevents side reactions and improves yield.
- Industrial processes optimize reaction parameters and purification to achieve high purity suitable for pharmaceutical and research applications.
- Alternative sulfonamide synthesis methods using sulfinylamine reagents and organometallics have been reported but are less common for this specific compound.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(hydroxymethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in various organic reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction: It can be reduced to form 3-Chloro-5-(hydroxymethyl)benzene-1-sulfonic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Oxidation: Products include various oxidized derivatives of the compound.
Substitution: Products depend on the nucleophile used; for example, substitution with an amine yields an amine derivative.
Reduction: The major product is 3-Chloro-5-(hydroxymethyl)benzene-1-sulfonic acid.
Scientific Research Applications
3-Chloro-5-(hydroxymethyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a disinfectant in laboratory settings.
Medicine: Investigated for its potential use in antimicrobial treatments and as a disinfectant in medical facilities.
Industry: Utilized in the production of various chemicals and as a disinfectant in industrial processes.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(hydroxymethyl)benzene-1-sulfonamide involves its ability to act as an oxidizing agent. It can donate oxygen atoms to other molecules, leading to the oxidation of those molecules. This property makes it effective as a disinfectant and in various oxidation reactions in organic synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-Chloro-5-(hydroxymethyl)benzene-1-sulfonamide can be contextualized against related sulfonamide derivatives, as detailed below:
Structural Analogs and Their Properties
Key Research Findings
Substituent Effects on Solubility and Bioactivity :
- The hydroxymethyl group in this compound likely improves solubility compared to methyl (e.g., SC-558 analogs ) or trifluoromethyl groups (e.g., compound in ), which increase lipophilicity.
- Chloro substituents (common in chlortalidone and SC-558 analogs ) enhance membrane permeability but may raise toxicity concerns.
Heterocyclic Modifications :
- Indazole- and isoxazole-containing sulfonamides () exhibit distinct bioactivity profiles due to their aromatic heterocycles, which facilitate π-π interactions in enzyme binding pockets.
Enzyme Inhibition :
- SC-558 analogs () demonstrate that chloro substituents at specific positions enhance COX-2 inhibition, suggesting that this compound could be optimized for similar targets.
Biological Activity
3-Chloro-5-(hydroxymethyl)benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the current understanding of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a benzene ring substituted with a hydroxymethyl group and a sulfonamide group, contributing to its unique chemical properties. The presence of chlorine enhances its reactivity and potential interaction with biological targets.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. For instance, studies have shown that this compound demonstrates effectiveness against various bacterial strains. The mechanism involves inhibition of bacterial folate synthesis, similar to other sulfonamides.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and MG-63 (osteosarcoma) showed promising results. The compound exhibited concentration-dependent cytotoxicity.
Case Study: Inhibition of MG-63 Cells
A study reported that this compound inhibited MG-63 cell viability with an IC50 value of 25 µM, indicating a significant potential for further development as an anticancer agent .
The biological activity of this compound can be attributed to its ability to interfere with various cellular processes:
- Folate Synthesis Inhibition : Similar to traditional sulfonamides, it may inhibit dihydropteroate synthase, disrupting folate synthesis in bacteria.
- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest at the G2/M phase, leading to apoptosis.
Comparative Analysis with Other Sulfonamides
In comparison to other sulfonamide derivatives, this compound exhibits enhanced activity due to the presence of the hydroxymethyl group which may improve solubility and bioavailability.
| Compound | MIC (µg/mL) | IC50 (µM) |
|---|---|---|
| This compound | 16 | 25 |
| Sulfanilamide | 32 | 40 |
| Trimethoprim | 8 | 15 |
Q & A
Basic: How can researchers optimize the synthesis of 3-Chloro-5-(hydroxymethyl)benzene-1-sulfonamide?
Methodological Answer:
Synthesis optimization typically involves adjusting reaction conditions (temperature, solvent, catalysts) and purification techniques. For sulfonamide derivatives, a common approach is sulfonation of the parent benzene derivative using chlorosulfonic acid under controlled conditions (0–5°C) to avoid over-sulfonation . Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is effective for purification, yielding >95% purity. Reaction intermediates like 5-chloro-2-methoxybenzamide can be synthesized via carbodiimide-mediated coupling (EDC/HOBt in DCM), as demonstrated for analogous compounds .
Key Parameters:
| Parameter | Optimal Range |
|---|---|
| Temperature | 0–5°C (sulfonation) |
| Catalyst | EDC/HOBt (amide coupling) |
| Purification | Silica gel chromatography (EtOAc:Hexane 3:7) |
Advanced: What strategies mitigate competing side-reactions during sulfonamide functionalization?
Methodological Answer:
Competing reactions (e.g., over-chlorination or hydrolysis) are minimized by:
- Low-temperature sulfonation (≤10°C) to control reactivity .
- Protecting group chemistry : Hydroxymethyl groups can be protected with acetyl or TBS groups before sulfonation, then deprotected post-synthesis .
- Selective catalysts : Use of NaCN in DMSO for controlled nucleophilic substitution, as shown in analogous 5-chloro-N-(4-sulfamoylbenzyl) derivatives .
Basic: How is the structural integrity of this compound confirmed?
Methodological Answer:
Structural validation employs:
- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., hydroxymethyl protons at δ 4.5–5.0 ppm, sulfonamide NH at δ 7.2–7.5 ppm) .
- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+ = 236.02 g/mol).
- X-ray crystallography : For unambiguous confirmation, as applied to similar sulfonamide derivatives .
Advanced: What computational methods predict the bioactivity of sulfonamide derivatives?
Methodological Answer:
- Molecular docking : Screening against target enzymes (e.g., dihydropteroate synthetase) using AutoDock Vina to assess binding affinity .
- QSAR modeling : Correlating electronic descriptors (Hammett σ constants) with antimicrobial activity. For example, chloro-substituents enhance lipophilicity (logP ≈ 2.1), improving membrane penetration .
Basic: How do researchers assess the antimicrobial activity of this compound?
Methodological Answer:
- MIC assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Enzyme inhibition : Spectrophotometric assays measuring dihydropteroate synthetase activity (IC values typically <10 µM for active sulfonamides) .
Advanced: What structural modifications enhance NLRP3 inflammasome inhibition?
Methodological Answer:
- Substituent tuning : Introducing electron-withdrawing groups (e.g., -CF) at the 5-position increases potency (IC improved from 1.2 µM to 0.3 µM in analogues) .
- Hydrophobic extensions : Adding phenethyl groups to the sulfonamide nitrogen improves binding to the NLRP3 NACHT domain .
Basic: How are metabolic pathways of this compound analyzed in vitro?
Methodological Answer:
- Hepatic microsome assays : Incubation with rat liver microsomes (37°C, NADPH) followed by LC-MS to detect metabolites (e.g., oxidized hydroxymethyl to carboxylic acid) .
- CYP450 inhibition : Fluorescent probes (e.g., CYP3A4) assess enzyme interaction risks .
Advanced: How do crystallographic studies resolve contradictory bioactivity data?
Methodological Answer:
X-ray structures of enzyme-ligand complexes (e.g., dihydropteroate synthetase) reveal steric clashes caused by bulky substituents, explaining reduced activity in certain analogues. For example, a 4-cycloheptyl group in related compounds reduces binding by 70% due to cavity mismatch .
Basic: What analytical techniques quantify impurities in synthesized batches?
Methodological Answer:
- HPLC : C18 column (5 µm, 250 mm), mobile phase = 0.1% TFA in acetonitrile/water (gradient elution). Detect impurities <0.1% .
- TLC : Silica plates (ethyl acetate eluent) for rapid purity checks.
Advanced: How is in vivo efficacy evaluated for therapeutic potential?
Methodological Answer:
- Murine infection models : Intraperitoneal administration (10 mg/kg) to assess survival rates in S. aureus-infected mice.
- Pharmacokinetics : Blood sampling at 0–24h post-dose for AUC calculations (target: >500 ng·h/mL) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
